2-Hydrazinyl-4-(prop-2-yn-1-yloxy)pyrimidine
Overview
Description
2-Hydrazinyl-4-(prop-2-yn-1-yloxy)pyrimidine is a chemical compound with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . This compound is characterized by the presence of a hydrazinyl group and a prop-2-yn-1-yloxy group attached to a pyrimidine ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(prop-2-yn-1-yloxy)pyrimidine typically involves the reaction of 4-chloro-2-hydrazinylpyrimidine with propargyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom by the propargyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(prop-2-yn-1-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the hydrazinyl and prop-2-yn-1-yloxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include:
Azo compounds: Formed through oxidation of the hydrazinyl group.
Hydrazones: Formed through reduction of the hydrazinyl group.
Substituted pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Hydrazinyl-4-(prop-2-yn-1-yloxy)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(prop-2-yn-1-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the prop-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-methyl-6-(prop-2-yn-1-yloxy)pyrimidine: Similar structure but with a methyl group at the 4-position instead of a hydrogen atom.
2-Hydrazinyl-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Hydrazinyl-4-(prop-2-yn-1-yloxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydrazinyl group and a prop-2-yn-1-yloxy group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(4-prop-2-ynoxypyrimidin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-5-12-6-3-4-9-7(10-6)11-8/h1,3-4H,5,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDZTNOBNAQNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC(=NC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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